2-Methoxybenzhydrazide

描述

Systematic International Union of Pure and Applied Chemistry Name and Molecular Formula

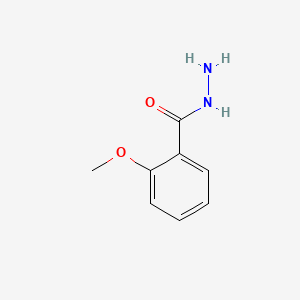

The systematic International Union of Pure and Applied Chemistry name for this compound is 2-methoxybenzohydrazide. The molecular formula is definitively established as C₈H₁₀N₂O₂, which indicates the presence of eight carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight has been precisely determined to be 166.18 grams per mole, with the monoisotopic mass calculated at 166.074228.

The structural representation follows the International Union of Pure and Applied Chemistry guidelines, where the methoxy group is positioned at the ortho position (2-position) relative to the hydrazide functional group on the benzene ring. The chemical structure can be represented by the Simplified Molecular Input Line Entry System notation as COC1=CC=CC=C1C(=O)NN, which clearly illustrates the connectivity of atoms within the molecule. The International Union of Pure and Applied Chemistry Standard International Chemical Identifier Key is documented as QMGXWNSSMGAHCA-UHFFFAOYSA-N, providing a unique digital identifier for this compound.

Chemical Abstracts Service Registry Number and Alternative Designations

The Chemical Abstracts Service Registry Number for this compound is 7466-54-8, which serves as its primary identification code in chemical databases and literature. This registration number has been consistently used across multiple authoritative chemical databases and publications, ensuring reliable identification and cross-referencing of the compound.

The compound is known by numerous alternative designations that reflect its structural characteristics and chemical relationships. The most commonly used alternative names include o-anisohydrazide, o-methoxybenzohydrazide, and o-methoxybenzoic acid hydrazide. Additional systematic names encompass 2-methoxybenzoyl hydrazide, 2-methoxybenzoylhydrazine, and benzoic acid, 2-methoxy-, hydrazide. The European Community number assigned to this compound is 231-260-5, while the Unique Ingredient Identifier code is 19I9PY8G1D.

| Designation Type | Name/Code |

|---|---|

| Chemical Abstracts Service Number | 7466-54-8 |

| European Community Number | 231-260-5 |

| Unique Ingredient Identifier | 19I9PY8G1D |

| ChemSpider Identification | 22483 |

| PubChem Compound Identification | 24051 |

| Molecular Descriptor Language Number | MFCD00014755 |

| National Service Center Number | 402658 |

| Beilstein Registry Number | 2208367 |

Structural Relationship to Benzhydrazide Derivatives

This compound belongs to the broader class of benzohydrazide derivatives, which are characterized by the presence of a hydrazide functional group (-CONH-NH₂) attached to a benzene ring. The structural relationship to other benzhydrazide derivatives is defined by the positioning and nature of substituents on the aromatic ring. In the case of this compound, the methoxy group (-OCH₃) is positioned at the ortho position relative to the hydrazide group, distinguishing it from other positional isomers such as 3-methoxybenzhydrazide and 4-methoxybenzhydrazide.

The benzhydrazide core structure serves as a fundamental pharmacophore in medicinal chemistry, with various substitution patterns conferring different biological activities and chemical properties. Research has demonstrated that benzohydrazide derivatives possess diverse biological activities including antibacterial, antifungal, anticonvulsant, and anticancer properties. The methoxy substitution at the 2-position influences both the electronic distribution within the molecule and its potential for hydrogen bonding interactions, which can significantly impact its biological activity and synthetic utility.

Studies have shown that the structural modifications of benzhydrazide derivatives can lead to compounds with enhanced biological activities. For instance, research has indicated that benzohydrazide derivatives containing various substituents have been synthesized and evaluated for their potential as epidermal growth factor receptor kinase inhibitors. The hydrazide functional group in these compounds serves as a crucial secondary pharmacophore that can form important interactions with biological targets.

The structural versatility of this compound enables its use as a precursor for the synthesis of more complex molecules, including hydrazones, triazoles, and other heterocyclic compounds. The reactivity of the hydrazide group allows for condensation reactions with aldehydes and ketones to form hydrazones, which represent another important class of bioactive compounds. These structural transformations highlight the importance of this compound as a synthetic intermediate in the development of pharmaceutically relevant molecules.

| Structural Feature | Description | Significance |

|---|---|---|

| Hydrazide Group | -CONH-NH₂ | Primary pharmacophore, enables condensation reactions |

| Methoxy Substitution | -OCH₃ at position 2 | Influences electronic properties and biological activity |

| Aromatic Ring | Benzene core | Provides structural stability and aromatic interactions |

| Ortho Positioning | 1,2-relationship | Creates specific steric and electronic effects |

属性

IUPAC Name |

2-methoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-7-5-3-2-4-6(7)8(11)10-9/h2-5H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGXWNSSMGAHCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70225642 | |

| Record name | 2-Methoxybenzoyl hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7466-54-8 | |

| Record name | 2-Methoxybenzohydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7466-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxybenzoyl hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007466548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Methoxybenzohydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxybenzoyl hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-anisohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYBENZOYL HYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19I9PY8G1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Direct Hydrazinolysis of 2-Methoxybenzoate Esters

One common method is the hydrazinolysis of 2-methoxybenzoate esters. The ester is reacted with hydrazine hydrate under reflux conditions, often in ethanol or another suitable solvent, to yield 2-Methoxybenzhydrazide.

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Methoxybenzoate ester + Hydrazine hydrate | Reflux in ethanol, 4-6 hours | 80-95 | Purification by recrystallization |

This method is straightforward and widely used due to the availability of esters and the mild conditions.

Condensation of 2-Methoxybenzoyl Chloride with Hydrazine

An alternative approach involves the reaction of 2-methoxybenzoyl chloride with hydrazine hydrate in an ice bath or at low temperature to control the exothermic reaction. The acyl chloride reacts rapidly with hydrazine to form the hydrazide.

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Methoxybenzoyl chloride + Hydrazine hydrate | Stirring at 0-5°C in anhydrous solvent | 85-90 | Requires careful temperature control |

This method is efficient but requires handling of corrosive acyl chlorides.

Catalyzed Synthesis Using Ionic Liquids or Green Catalysts

Recent research has explored environmentally friendly catalysts such as manganese hydrogen sulfate choline chloride (MHSCC) to facilitate the synthesis of benzohydrazide derivatives, including 2-methoxybenzohydrazide derivatives. The method involves grinding benzohydrazide derivatives with aldehydes in the presence of MHSCC catalyst at moderate temperatures (~60°C), yielding high purity products with excellent yields (83-95%).

| Entry | Compound | Catalyst | Temp (°C) | Yield (%) | Characterization Highlights |

|---|---|---|---|---|---|

| 1 | N’-((2-Chloroquinolin-3-yl) methylene)-2-methoxybenzohydrazide | MHSCC catalyst | 60 | 93 | FT-IR: 3432, 3266 cm⁻¹; 1H NMR: δ 12.10 (s, NH) |

This method is notable for its green chemistry approach and mild reaction conditions.

A study published in the Avicenna Journal of Clinical Microbiology and Infection (2021) describes the synthesis of benzohydrazide derivatives, including 2-methoxybenzohydrazide analogues, using manganese hydrogen sulfate choline chloride as a green catalyst. The reaction proceeds efficiently at 60°C with grinding and stirring, producing high yields and well-characterized products confirmed by FT-IR and 1H NMR spectroscopy.

- FT-IR spectra show characteristic NH and CO stretching vibrations.

- 1H NMR spectra reveal signals corresponding to the hydrazide NH protons and aromatic protons, confirming the structure.

- The method avoids harsh reagents and utilizes water as a solvent medium, aligning with green chemistry principles.

| Method | Starting Material | Catalyst/Conditions | Temperature | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Hydrazinolysis of esters | 2-Methoxybenzoate ester | Hydrazine hydrate, ethanol reflux | Reflux | 80-95 | Simple, accessible reagents | Longer reaction time |

| Acyl chloride reaction | 2-Methoxybenzoyl chloride | Hydrazine hydrate, low temp | 0-5°C | 85-90 | Fast reaction | Requires acyl chloride handling |

| Green catalyst synthesis | Benzohydrazide + aldehyde derivatives | Manganese hydrogen sulfate choline chloride, grinding | 60°C | 83-95 | Eco-friendly, mild conditions | Catalyst preparation required |

The preparation of this compound can be achieved through several synthetic routes, each with specific advantages. Traditional methods such as hydrazinolysis of esters and reaction of acyl chlorides with hydrazine remain effective and widely used. However, recent advances in green chemistry have introduced catalytic methods using manganese hydrogen sulfate choline chloride, which offer environmentally benign and efficient alternatives with high yields and mild reaction conditions. Characterization of the synthesized compounds by FT-IR and NMR confirms the successful preparation of this compound and its derivatives.

These diverse preparation methods provide flexibility for researchers depending on available starting materials, desired purity, and environmental considerations.

化学反应分析

Types of Reactions: 2-Methoxybenzhydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazide group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: 2-Methoxybenzoic acid.

Reduction: 2-Methoxybenzylamine.

Substitution: Various substituted hydrazides depending on the nucleophile used.

科学研究应用

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis

2-Methoxybenzhydrazide is primarily recognized as a pharmaceutical intermediate . It serves as a building block in the synthesis of various bioactive compounds, including hydrazone derivatives that exhibit significant biological activity. The compound is involved in synthesizing hydrazones, which have been reported to possess anticancer, antibacterial, and antifungal properties .

1.2 Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from this compound. For instance, hydrazone derivatives synthesized from this compound have demonstrated promising antiproliferative effects against several cancer cell lines, including melanoma and lung cancer cells. These derivatives often induce apoptosis and generate reactive oxygen species (ROS), leading to cellular damage and death .

2.1 Antiparasitic Properties

Research has indicated that certain complexes formed with this compound exhibit anti-Trypanosoma cruzi activity, which is crucial for treating Chagas disease. Some of these complexes showed higher efficacy compared to standard treatments like benznidazole . This highlights the compound's potential in developing new therapeutic agents against parasitic infections.

2.2 Glycation Inhibition

The compound has also been studied for its ability to inhibit protein glycation—a process linked to diabetes and aging. Various derivatives of this compound have shown promising results in reducing glycation levels in vitro, suggesting their potential as therapeutic agents for diabetic complications .

Material Science Applications

3.1 Photosensitizers

In materials science, this compound has been utilized in the synthesis of photosensitizers for photodynamic therapy (PDT). These photosensitizers can be activated by light to produce cytotoxic species that target cancer cells selectively . The incorporation of this compound into photosensitizer frameworks enhances their efficacy and stability.

Summary of Key Findings

作用机制

The mechanism of action of 2-Methoxybenzhydrazide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to altered biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Key Properties :

- Crystal Structure : Single-crystal X-ray diffraction reveals an intramolecular N–H⋯O hydrogen bond forming an S(6) ring motif. The dihedral angle between the aromatic ring and hydrazide moiety is minimal (e.g., 3.2° in derivatives), contributing to planar molecular geometry .

- Synthesis : Typically prepared via condensation of 2-methoxybenzoic acid with hydrazine hydrate or through green catalytic methods using eco-friendly reagents .

- Biological Activity : Derivatives exhibit broad-spectrum antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .

Comparison with Structural Isomers

Positional Isomers: 3- and 4-Methoxybenzhydrazides

Key Differences :

- Reactivity : The ortho-substituted 2-methoxy derivative facilitates intramolecular hydrogen bonding, stabilizing intermediates during derivative synthesis (e.g., hydrazones) .

- Bioactivity : Positional isomerism significantly impacts biological activity. For example, 2-methoxy derivatives target bacterial enzymes, while para-substituted analogs may interact with oxidative stress pathways .

Comparison with Functional Derivatives

Hydrazones and Schiff Bases

Physicochemical and Structural Comparisons

Crystallographic Data

| Compound | Hydrogen Bonding | Dihedral Angle (°) | Reference |

|---|---|---|---|

| This compound | Intramolecular N–H⋯O (S(6) motif) | 3.2 | |

| 4-Methoxybenzhydrazide | Intermolecular O–H⋯N | Not reported |

Implications :

- The ortho-methoxy group in this compound enhances molecular planarity, favoring π-π stacking in crystal lattices .

生物活性

2-Methoxybenzhydrazide is a compound that has garnered attention in pharmacological research due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound (C8H10N2O2) features a methoxy group attached to a benzhydrazide backbone. Its structure can be represented as follows:

This compound is known for its reactivity and ability to form various derivatives, which are essential for exploring its biological potential.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound and its derivatives. In a screening of several benzohydrazide derivatives, this compound demonstrated significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 80 mg/mL |

| Escherichia coli | 80 mg/mL | |

| Pseudomonas aeruginosa | 80 mg/mL | |

| N'-((2-Chloroquinolin-3-yl)methylene)-2-methoxybenzohydrazide | Staphylococcus aureus | 11 mm inhibition zone |

| Klebsiella pneumoniae | 42 mm inhibition zone |

The results indicate that at a concentration of 80 mg/mL, all tested bacterial isolates were sensitive to the benzohydrazide derivatives, with inhibition zones ranging from 11 to 42 mm. The MIC values suggest that these compounds could serve as potential leads in developing new antibacterial agents .

Antifungal Activity

In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. Studies have shown that it exhibits activity against several fungal strains, indicating its potential utility in treating fungal infections.

Table 2: Antifungal Activity of this compound

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 50 mg/mL |

| Aspergillus niger | 60 mg/mL |

These findings suggest that the compound could be effective against common fungal pathogens .

Anticancer Activity

The anticancer potential of this compound has also been investigated. A study conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited antiproliferative effects.

Case Study: Anticancer Effects on HeLa Cells

In vitro assays revealed that certain derivatives of this compound showed promising cytotoxicity against HeLa cervical cancer cells. The IC50 values ranged from low micromolar concentrations, indicating significant anticancer activity.

Table 3: Cytotoxicity Data on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N'-benzoyl-2-methoxybenzohydrazide | HeLa | <10 |

| MCF-7 | <15 |

The results suggest that modifications to the hydrazide structure can enhance its anticancer properties, making it a candidate for further development .

The mechanism by which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells and disruption of bacterial cell wall synthesis in bacteria. The formation of reactive oxygen species (ROS) has been implicated in the cytotoxic effects observed in cancer cells .

常见问题

Q. What are the standard synthetic routes for preparing 2-Methoxybenzhydrazide, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves condensation reactions between 2-methoxybenzoic acid derivatives and hydrazine. For example:

- Grinding-assisted synthesis : Mixing this compound with aldehydes (e.g., 2-chloroquinoline-3-carbaldehyde) in the presence of a green catalyst under solvent-free conditions yields derivatives efficiently .

- Reflux method : Reacting this compound with aldehydes (e.g., 2-hydroxy-1-naphthaldehyde) in ethanol with acetic acid as a catalyst, followed by recrystallization, produces high-purity hydrazones .

- Optimization : Purity can be enhanced via column chromatography, recrystallization (e.g., methanol), or using eco-friendly catalysts to minimize side reactions .

Q. What analytical techniques are recommended for characterizing this compound and confirming its structural integrity?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For confirming hydrogen and carbon environments (e.g., methoxy group at δ ~3.8 ppm in NMR) .

- FT-IR Spectroscopy : To identify functional groups like C=O (1660–1680 cm) and N–H stretches (3200–3300 cm) .

- X-ray Crystallography : Resolves crystal packing and molecular geometry (e.g., monoclinic systems with space group ) .

- Mass Spectrometry : Confirms molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Critical precautions include:

- Personal Protective Equipment (PPE) : Lab coats, gloves, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols during synthesis .

- Storage : Keep in dry, cool environments away from oxidizers and ignition sources .

- Emergency Procedures : Immediate rinsing with water for exposure and medical consultation for persistent symptoms .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives in condensation reactions?

- Methodological Answer : Optimization strategies include:

- Catalyst Selection : Green catalysts (e.g., ionic liquids) reduce reaction time and improve atom economy .

- Temperature Control : Reflux at 70–80°C balances reaction rate and thermal decomposition .

- Solvent Choice : Ethanol or methanol enhances solubility of intermediates while facilitating easy recrystallization .

- Stoichiometry : Equimolar ratios of hydrazide and aldehyde minimize unreacted starting materials .

Q. What strategies are effective in resolving contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Address discrepancies by:

- Standardized Assays : Replicate antimicrobial tests (e.g., against S. aureus or E. coli) under controlled conditions (pH, temperature) .

- Structural Confirmation : Verify derivative purity via NMR/MS to rule out impurities affecting bioactivity .

- Dose-Response Studies : Establish concentration-dependent activity curves to compare potency across studies .

Q. What computational approaches can predict the binding affinity of this compound derivatives with target enzymes?

- Methodological Answer : Advanced methods include:

- Molecular Docking : Simulate interactions with enzyme active sites (e.g., using AutoDock Vina) to identify key hydrogen bonds or hydrophobic contacts .

- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity to guide synthetic priorities .

- MD Simulations : Assess stability of ligand-enzyme complexes over time (e.g., using GROMACS) .

Q. How does the electronic configuration of substituents influence the reactivity of this compound in metal coordination studies?

- Methodological Answer : Substituent effects include:

- Electron-Donating Groups (e.g., methoxy) : Enhance nucleophilicity of hydrazide nitrogen, facilitating coordination with transition metals (e.g., Cu, Fe) .

- Steric Effects : Bulky substituents (e.g., quinoline rings) may hinder metal-ligand bond formation, altering complex geometry .

- Spectroscopic Analysis : Use UV-Vis and ESR to confirm metal-ligand charge transfer and oxidation states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。